

A Comprehensive Technical Guide to 2-Fluoropentane

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Compound of Interest		
Compound Name:	2-Fluoropentane	
Cat. No.:	B3392424	Get Quote

This guide provides an in-depth overview of **2-Fluoropentane**, tailored for researchers, scientists, and professionals in the field of drug development. It covers the systematic IUPAC nomenclature, common synonyms, physicochemical properties, and analytical methodologies.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is **2-fluoropentane**.[1][2] This name is derived from the parent alkane, pentane, with a fluorine atom substituted at the second carbon position.

Due to the presence of a chiral center at the second carbon, **2-Fluoropentane** can exist as two stereoisomers:

- (S)-2-fluoropentane[3]
- (R)-2-fluoropentane[4]

A variety of synonyms and identifiers are used in literature and chemical databases for **2-Fluoropentane**. These are crucial for comprehensive literature searches and substance identification.

Common Synonyms and Identifiers:

2-Pentyl fluoride[5][6][7]



• Pentane, 2-fluoro-[1][5][6]

• 2- Fluorpentan[5][6][7]

• CAS Registry Number: 590-87-4[2][5][6]

• PubChem CID: 13299938[1][7]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Fluoropentane** is presented in the table below. These properties have been computationally predicted and experimentally determined.

Property	Value	Source(s)
Molecular Formula	C5H11F	[1][2][3][5][6]
Molecular Weight	90.14 g/mol	[1][3][5][7]
Boiling Point	50-56.7 °C	[7][8]
Density	0.8 ± 0.1 g/cm³ (Predicted)	[7]
Flash Point	-3.9 ± 11.6 °C (Predicted)	[7]
Vapor Pressure	237.1 ± 0.1 mmHg at 25°C (Predicted)	[7]
Refractive Index	1.353 (Predicted)	[7]
XLogP3	2.3	[1][3][5]
Hydrogen Bond Donor Count	0	[3][5]
Hydrogen Bond Acceptor Count	1	[3][5]
Rotatable Bond Count	2	[3][5]
Exact Mass	90.084478513 Da	[1][3][5]
Complexity	27.1	[3][5]



Experimental Protocols and Analysis

The structural elucidation and purity determination of **2-Fluoropentane** rely on standard analytical techniques. While detailed experimental protocols are proprietary to the conducting laboratories, the general methodologies are outlined below.

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Used to determine the proton environment in the molecule. The proton at the C2 position, bonded to the same carbon as the fluorine, will show a characteristic splitting pattern due to coupling with both adjacent protons and the fluorine atom.[9]
 - ¹⁹F NMR: Provides information about the fluorine environment and is crucial for confirming the presence and position of the fluorine atom.[9]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to separate
 2-Fluoropentane from a mixture and to confirm its molecular weight. The mass spectrum is expected to show a molecular ion peak at an m/z of approximately 90.[9] Common fragmentation patterns include the loss of a fluorine radical or a hydrogen fluoride molecule.
 [9]

Elemental Analysis:

• This method is used to verify the elemental composition (%C, %H, %F) of the compound, ensuring it aligns with the molecular formula C5H11F.[9]

Synthesis:

A documented synthetic route involves the reaction of 2-methoxypentane with acetyl fluoride.
 [5]

Logical Relationships in IUPAC Naming

The following diagram illustrates the logical workflow for deriving the IUPAC name "2-Fluoropentane".



IUPAC Naming Convention for **2-Fluoropentane**.

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